molecular formula C7H16ClNO2 B1525066 2-Amino-5-methylhexanoic acid hydrochloride CAS No. 57224-44-9

2-Amino-5-methylhexanoic acid hydrochloride

Cat. No.: B1525066
CAS No.: 57224-44-9
M. Wt: 181.66 g/mol
InChI Key: FQKANUHWZITUKA-UHFFFAOYSA-N
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Description

2-Amino-5-methylhexanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of 2-amino-5-methylhexanoic acid, where the amino group is protonated and paired with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylhexanoic acid hydrochloride typically involves the reaction of 2-amino-5-methylhexanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 2-amino-5-methylhexanoic acid in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving recrystallization steps to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-methylhexanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-methylhexanoic acid hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications, including its potential therapeutic uses .

Properties

IUPAC Name

2-amino-5-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKANUHWZITUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57224-44-9
Record name 2-amino-5-methylhexanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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